molecular formula C23H36N2O3 B13040482 Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate

Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate

Cat. No.: B13040482
M. Wt: 388.5 g/mol
InChI Key: BROOYLIZLLFAAO-UHFFFAOYSA-N
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Description

Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl, aminomethyl, and benzyl carbamate moieties. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic framework.

    Tert-butyl 9-(aminomethyl)-3-azaspiro-[5.5]undecane-3-carboxylate: Another related compound with a similar core structure but different substituents.

Uniqueness

Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H36N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-yl]-N-benzylcarbamate

InChI

InChI=1S/C23H36N2O3/c1-22(2,3)28-21(26)25(17-18-8-5-4-6-9-18)19-11-14-23(15-12-19)13-7-10-20(16-24)27-23/h4-6,8-9,19-20H,7,10-17,24H2,1-3H3

InChI Key

BROOYLIZLLFAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CCCC(O3)CN)CC2

Origin of Product

United States

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